Sugammadex Sodium
Descripción general
Descripción
Sugammadex Sodium, also known as Bridion, is a medication used to reverse the effects of certain medications that are given during surgical procedures to relax muscles . It is used at the end of surgery to help restore muscle function that has been blocked during surgery by other medicines . It is a c-cyclodextrin that rapidly reverses the effect of aminosteroid nondepolarizing neuromuscular blocking agents (NMBAs) rocuronium and vecuronium by forming an inactive 1:1 complex .
Synthesis Analysis
Two oxidative degradation impurities of Sugammadex Sodium have been successfully synthesized under stress conditions and isolated by preparative high-performance liquid chromatography . This process would be extremely difficult to prepare stoichiometrically by conventional methods due to their structural complexity .
Molecular Structure Analysis
Sugammadex Sodium is a modified γ-cyclodextrin, with a lipophilic core and a hydrophilic periphery . This gamma cyclodextrin has been modified from its natural state by placing eight carboxyl thio ether groups at the sixth carbon positions . These extensions extend the cavity size allowing greater encapsulation of the rocuronium molecule .
Chemical Reactions Analysis
Sugammadex Sodium rapidly reverses the effect of aminosteroid nondepolarizing neuromuscular blocking agents (NMBAs) rocuronium and vecuronium by forming an inactive 1:1 complex . It is only available in an intravenous form with a bioavailability of 100% .
Physical And Chemical Properties Analysis
Sugammadex Sodium is a solid substance with a characteristic odor . Its molecular weight is 2,178 g/mol . The melting and boiling points of Sugammadex Sodium have not been determined .
Aplicaciones Científicas De Investigación
Reversal of Neuromuscular Blockade
Sugammadex Sodium is primarily used as a reversal agent for neuromuscular blocking agents . It is indicated for the reversal of neuromuscular blockade induced by rocuronium bromide or vecuronium bromide in adults and pediatric patients who are undergoing surgery .
Improved Surgical Exposure
The use of Sugammadex Sodium allows for improved surgical exposure . By reversing the effects of neuromuscular blocking agents, it provides better conditions for surgeons during operations .
Optimal Airway Management
Sugammadex Sodium contributes to optimal airway management conditions . It helps in maintaining clear airways, which is crucial during surgical procedures .
Facilitated Mechanical Ventilation
In the context of anesthesia, Sugammadex Sodium has been found to facilitate mechanical ventilation . This is particularly important in surgeries where the patient’s breathing needs to be controlled .
Rapid Termination of Neuromuscular Blockade
One of the key advantages of Sugammadex Sodium is its ability to provide rapid termination of neuromuscular blockade . This is particularly beneficial in surgeries where quick reversal of neuromuscular blockade is required .
Few Side Effects
Sugammadex Sodium has shown consistent results with few side effects . This makes it a safer choice compared to other drugs used for the same purpose .
Mecanismo De Acción
Target of Action
Sugammadex Sodium primarily targets steroidal neuromuscular blocking drugs, specifically rocuronium bromide and vecuronium bromide . These agents are used for anesthesia and cause temporary paralysis, which is particularly useful for general anesthesia, ventilation, or tracheal intubation that patients may require for surgery .
Mode of Action
Sugammadex Sodium is a modified gamma-cyclodextrin that forms very tight water-soluble complexes at a 1:1 ratio with its targets . It creates a concentration gradient which favors the movement of rocuronium from the neuromuscular junction into the plasma . This action quickly reverses the rocuronium-induced neuromuscular blockade .
Biochemical Pathways
The primary biochemical pathway affected by Sugammadex Sodium involves the reversal of neuromuscular blockade induced by rocuronium bromide and vecuronium bromide . By forming a complex with these agents, Sugammadex Sodium reduces their concentration at the neuromuscular junction, thereby reversing their paralytic effects .
Pharmacokinetics
The type of neuromuscular blocking agent used and the degree of the residual neuromuscular blockade at the time of administration determine the dose of Sugammadex Sodium needed and the speed of reversal .
Result of Action
The primary result of Sugammadex Sodium’s action is the rapid reversal of neuromuscular blockade induced by rocuronium bromide and vecuronium bromide . This reversal allows for the quick recovery of muscle function, which can help patients recover sooner post-surgery .
Action Environment
The efficacy and stability of Sugammadex Sodium can be influenced by various environmental factors. For instance, the presence of other exogenous compounds with similar steroidal structure, such as some hormones, hormonal contraceptives, and pheromones, may be reduced following the administration of Sugammadex Sodium . Additionally, patient-specific factors such as age, liver or kidney failure, and morbid obesity may require adjustments in Sugammadex Sodium dosing .
Safety and Hazards
Propiedades
IUPAC Name |
octasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O48S8.8Na/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90;;;;;;;;/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88);;;;;;;;/q;8*+1/p-8/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-;;;;;;;;/m1......../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGKABOMYQLLDJ-VKHHSAQNSA-F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H104Na8O48S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2178.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
343306-79-6 | |
Record name | Sugammadex sodium [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343306796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUGAMMADEX SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERJ6X2MXV7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Unlike anticholinesterase agents that increase acetylcholine concentration to displace neuromuscular blocking agents (NMBAs) from their receptor sites, Sugammadex Sodium directly encapsulates aminosteroidal NMBAs, such as rocuronium and vecuronium. [] This encapsulation forms a stable complex in the plasma, reducing the free concentration of the NMBA and shifting the equilibrium away from the receptor site, thereby rapidly reversing the blockade. []
A: Clinical data suggests that Sugammadex Sodium can effectively and rapidly reverse both profound and moderate levels of neuromuscular blockade induced by rocuronium and vecuronium. [] Evidence also suggests potential for reversal of low levels of pancuronium-induced blockade. []
A: No. Sugammadex Sodium is specifically designed to encapsulate aminosteroidal NMBAs like rocuronium and vecuronium. [, ] It does not reverse the effects of benzylisoquinolinium NMBAs, such as atracurium or cisatracurium. []
A: While the provided research articles do not explicitly state the molecular formula and weight of Sugammadex Sodium, it is a modified gamma cyclodextrin. [, ] Its specific chemical structure and properties are likely detailed in pharmaceutical chemistry resources and the manufacturer's prescribing information.
ANone: The provided research articles primarily focus on clinical applications and do not delve into the spectroscopic characterization of Sugammadex Sodium. Detailed spectroscopic data would be found in dedicated chemical analyses and potentially in the manufacturer's drug master file.
ANone: The provided research primarily focuses on the clinical applications and pharmacological profile of Sugammadex Sodium. Information regarding its material compatibility and stability under various conditions, catalytic properties and applications, computational chemistry modeling, structure-activity relationship studies, and specific formulation strategies is not discussed in these articles. Such information would be explored through dedicated material science and pharmaceutical development research.
A: Yes, Sugammadex Sodium (Bridion) received approval from the Food and Drug Administration (FDA) in December 2015 for reversing rocuronium and vecuronium-induced neuromuscular blockade in adults undergoing surgery. [, ]
A: Sugammadex Sodium was approved for use in both adults and children in the European Union in 2008. [, ] It has been registered in over 50 countries. []
A: While specific details on its metabolism and excretion are not provided in the research, Sugammadex Sodium is primarily eliminated renally as an intact molecule along with the encapsulated NMBA. []
A: Research suggests that Sugammadex Sodium provides a faster onset-offset profile compared to succinylcholine (1.0 mg/kg) when used to reverse rocuronium-induced blockade. []
A: Yes, the safety and efficacy of Sugammadex Sodium have been evaluated in pediatric populations. [] In 2008, the European Union approved its use in both adults and children. [, ]
A: While the provided articles do not comprehensively cover contraindications, caution is advised in patients with severe renal impairment as it is primarily cleared through the kidneys. [] Consultation with the manufacturer's prescribing information is essential for detailed guidance.
ANone: The provided research articles primarily focus on the clinical application and pharmacological profile of Sugammadex Sodium. Information related to resistance mechanisms, comprehensive toxicological data beyond reported adverse effects, drug delivery and targeting strategies, research on specific biomarkers, detailed analytical methods and validation, environmental impact assessments, dissolution and solubility studies, quality control and assurance measures, immunogenicity and immunological responses, drug-transporter and drug-metabolizing enzyme interactions, biocompatibility and biodegradability, alternative compounds, recycling and waste management strategies, research infrastructure, historical context, and cross-disciplinary applications is not addressed within these articles. Further research in specialized areas would be needed to address these aspects.
A: The European Medicines Agency approved Sugammadex Sodium for clinical use in 2008. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.